

# Application Note: Enhanced DNA Sequencing by MALDI-MS using 7-deaza-Guanosine

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## Compound of Interest

Compound Name: 7-Cyano-7-deazaguanosine

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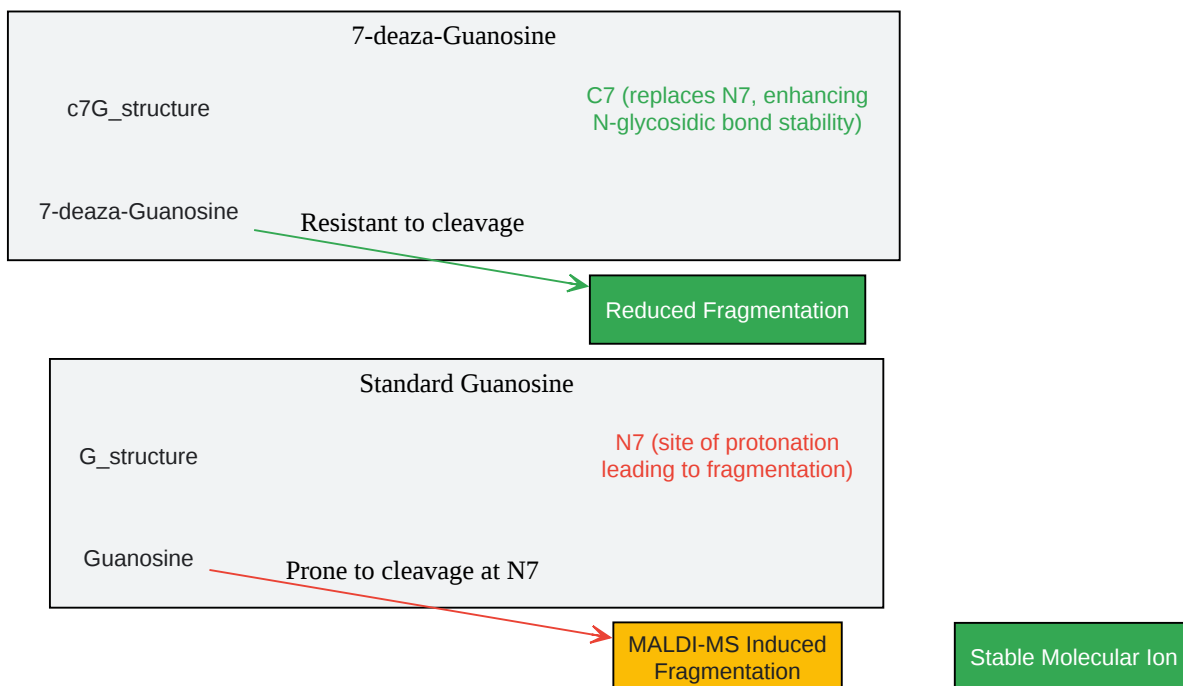
## Introduction

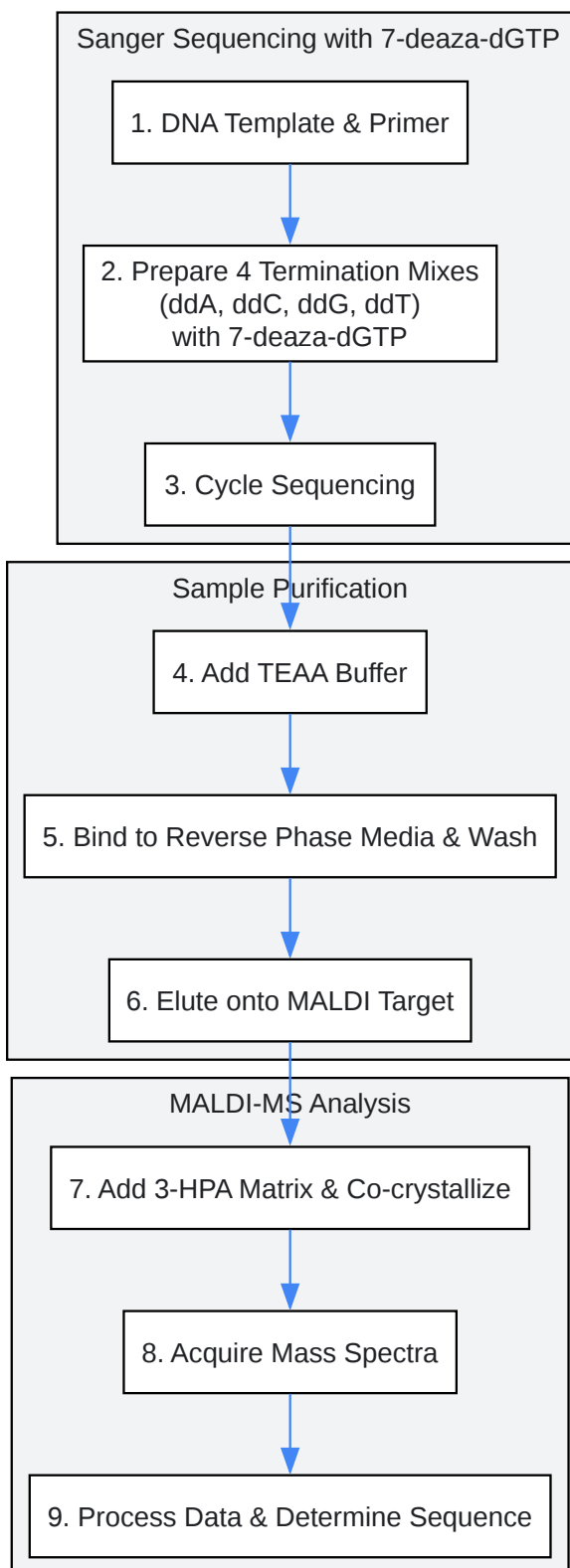
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as a powerful, high-throughput alternative to traditional gel electrophoresis for the analysis of DNA sequencing products. Its primary advantages include rapid analysis times, high mass accuracy, and amenability to automation. However, a significant limitation in the MALDI-MS analysis of nucleic acids is the propensity for fragmentation of the oligonucleotide ions, particularly at guanosine (G) residues. This fragmentation can lead to a loss of signal intensity and mass resolution, complicating sequence determination, especially for longer DNA fragments.

To overcome this limitation, the strategic substitution of standard deoxyguanosine triphosphate (dGTP) with its analog, 7-deaza-deoxyguanosine triphosphate (c<sup>7</sup>dGTP), during the Sanger sequencing reaction has been shown to dramatically improve the stability of DNA fragments. The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom in 7-deaza-guanosine reduces the susceptibility of the N-glycosidic bond to cleavage, thereby minimizing fragmentation during MALDI-MS analysis.<sup>[1][2]</sup> This application note provides a detailed protocol for the use of 7-deaza-guanosine in Sanger sequencing reactions for subsequent analysis by MALDI-MS, leading to more robust and reliable DNA sequence data.

## Principle of the Method

The core of this method lies in the enzymatic incorporation of 7-deaza-guanosine into the DNA fragments generated during a Sanger dideoxy sequencing reaction. The resulting DNA molecules, containing 7-deaza-guanosine in place of guanosine, exhibit significantly increased stability under MALDI-MS conditions.<sup>[1]</sup> This enhanced stability is attributed to the altered electronic properties of the 7-deaza-purine ring, which strengthens the N-glycosidic bond and reduces the likelihood of depurination and subsequent backbone cleavage. Consequently, the mass spectra obtained show a marked reduction in fragment ions and a significant improvement in the signal-to-noise ratio for the full-length termination products, enabling more accurate and longer sequence reads.





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## References

- 1. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
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